7-(1-Bromopropyl)-5-chloro-2,3-dihydro-1-benzofuran
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Overview
Description
7-(1-Bromopropyl)-5-chloro-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a bromopropyl group and a chlorine atom attached to a dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Bromopropyl)-5-chloro-2,3-dihydro-1-benzofuran typically involves the bromination of a suitable precursor. One common method is the bromination of 1-phenylpropene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction proceeds via a radical mechanism, leading to the formation of the desired bromopropyl group at the benzylic position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
7-(1-Bromopropyl)-5-chloro-2,3-dihydro-1-benzofuran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide would yield azido derivatives, while oxidation with potassium permanganate could introduce hydroxyl groups.
Scientific Research Applications
7-(1-Bromopropyl)-5-chloro-2,3-dihydro-1-benzofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as a starting material for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-(1-Bromopropyl)-5-chloro-2,3-dihydro-1-benzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
1-Bromopropylbenzene: Similar in structure but lacks the dihydrobenzofuran ring.
5-Chloro-2,3-dihydro-1-benzofuran: Lacks the bromopropyl group.
7-(1-Bromopropyl)-2,3-dihydro-1-benzofuran: Similar but without the chlorine atom.
Uniqueness
7-(1-Bromopropyl)-5-chloro-2,3-dihydro-1-benzofuran is unique due to the combination of the bromopropyl group and the chlorine atom on the dihydrobenzofuran ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
7-(1-bromopropyl)-5-chloro-2,3-dihydro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO/c1-2-10(12)9-6-8(13)5-7-3-4-14-11(7)9/h5-6,10H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRCYWGQHMZVFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC2=C1OCC2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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